molecular formula C11H6ClNO2S2 B4273647 methyl 3-chloro-6-isothiocyanatobenzo[b]thiophene-2-carboxylate CAS No. 667414-06-4

methyl 3-chloro-6-isothiocyanatobenzo[b]thiophene-2-carboxylate

Cat. No.: B4273647
CAS No.: 667414-06-4
M. Wt: 283.8 g/mol
InChI Key: UFJNHNZQPYPODQ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-isothiocyanato-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-6-isothiocyanatobenzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of 1-benzothiophene-2-carboxylic acid to introduce the chloro group. This is followed by the introduction of the isothiocyanate group through a reaction with thiophosgene. The final step involves esterification with methanol to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-isothiocyanato-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with amines to form thiourea derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Bases: Such as sodium hydroxide for hydrolysis reactions.

    Solvents: Common solvents include dichloromethane, methanol, and tetrahydrofuran.

Major Products Formed

    Thiourea Derivatives: Formed from addition reactions with amines.

    Carboxylic Acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

Methyl 3-chloro-6-isothiocyanato-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-chloro-6-isothiocyanatobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate
  • Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
  • Methyl 3-chloro-6-ethoxy-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 3-chloro-6-isothiocyanato-1-benzothiophene-2-carboxylate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential bioactivity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-chloro-6-isothiocyanato-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO2S2/c1-15-11(14)10-9(12)7-3-2-6(13-5-16)4-8(7)17-10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJNHNZQPYPODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)N=C=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173228
Record name Methyl 3-chloro-6-isothiocyanatobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667414-06-4
Record name Methyl 3-chloro-6-isothiocyanatobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667414-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-6-isothiocyanatobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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